Neo-aristolactone
Description
Neo-aristolactone is a sesquiterpene lactone isolated from the roots of Aristolochia mollissima, a plant traditionally used in herbal medicine. Its molecular formula is C₁₅H₂₀O₂, and its structure was elucidated via spectral analysis (NMR, HRMS) and X-ray crystallography . The compound crystallizes in the triclinic system (space group P₁) with lattice parameters a = 0.6275(3) nm, b = 0.8057(4) nm, c = 1.3622(6) nm, and angles α = 88.78(4)°, β = 91.44(4)°, γ = 105.20(4)° . The structure features a grand-cycle carbon skeleton with a γ-lactone ring fused to a bicyclic sesquiterpene framework (Figure 1) .
Properties
CAS No. |
136315-17-8 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(4E,8E)-5,9-dimethyl-12-oxabicyclo[9.2.1]tetradeca-1(14),4,8-trien-13-one |
InChI |
InChI=1S/C15H20O2/c1-11-5-3-7-12(2)9-14-10-13(8-4-6-11)15(16)17-14/h6-7,10,14H,3-5,8-9H2,1-2H3/b11-6+,12-7+ |
InChI Key |
JOQILOMKLDOWGX-GNXRPPCSSA-N |
SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Isomeric SMILES |
C/C/1=C\CCC2=CC(C/C(=C/CC1)/C)OC2=O |
Canonical SMILES |
CC1=CCCC2=CC(CC(=CCC1)C)OC2=O |
Synonyms |
neo-aristolactone neoaristolactone versicolactone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison Table
Key Comparative Findings
This compound vs. Alantolactone
- Structural Differences : Both share the molecular formula C₁₅H₂₀O₂ but differ in skeletal arrangement. This compound has a grand-cycle fused system, while alantolactone adopts an elemane-type framework with an α-methylene-γ-lactone group critical for its bioactivity .
- Bioactivity: Alantolactone’s α-methylene-γ-lactone moiety is associated with potent anti-inflammatory and anticancer effects via Michael addition to cellular thiols .
This compound vs. τ-Stearolactone and γ-Nonalactone
- Lactone Size and Complexity: τ-Stearolactone (C₁₈H₃₄O₂) and γ-nonalactone (C₉H₁₆O₂) are aliphatic lactones with simpler structures compared to this compound’s polycyclic sesquiterpene backbone.
- Applications: τ-Stearolactone’s long chain enables use in polymer synthesis , while γ-nonalactone is industrially valued for flavoring .
This compound vs. Theissenolactone A
- Structural Revisions: Theissenolactone A was initially misassigned as structure 7 but corrected to a γ-lactone with a bicyclic sesquiterpene system, closer to this compound . Both compounds highlight the importance of crystallography in resolving sesquiterpene lactone configurations.
- Bioactivity Implications: Theissenolactone A’s revised structure may redirect prior bioactivity studies, emphasizing the need for accurate structural data in natural product research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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